![molecular formula C15H16N2O4 B11667702 N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11667702.png)
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
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Overview
Description
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is part of a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 3-ethoxy-2-hydroxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The ethoxy and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted phenyl or furan derivatives.
Scientific Research Applications
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its biological activity. The presence of the hydrazone group allows it to participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound’s ability to interact with cellular components can lead to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The furan ring also adds to its distinct structural features, potentially enhancing its ability to form stable complexes and interact with biological targets.
Biological Activity
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base hydrazone compound known for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C15H16N2O4
- Molecular Weight : 288.30 g/mol
- Structural Features : The compound features a carbon-nitrogen double bond (C=N), an ethoxy group, a hydroxy group on the phenyl ring, and a furan moiety, which contribute to its reactivity and biological properties .
Synthesis
The synthesis of this compound typically involves a condensation reaction between 3-ethoxy-2-hydroxybenzaldehyde and 2-methylfuran-3-carbohydrazide under reflux conditions in ethanol. The general steps include:
- Mixing the reactants in ethanol.
- Heating the mixture to reflux.
- Cooling and crystallizing the product from the solution.
Biological Activities
Research has highlighted several significant biological activities associated with this compound:
1. Antioxidant Activity
This compound demonstrates strong antioxidant properties, capable of scavenging free radicals. This activity is vital in mitigating oxidative stress-related diseases.
2. Antimicrobial Activity
Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
3. Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways.
The biological activities of this compound are believed to be mediated through:
- Metal Ion Complexation : The ability to form complexes with metal ions enhances its stability and reactivity, potentially increasing its biological efficacy.
- Interaction with Biological Targets : The compound may bind to specific enzymes or receptors, leading to therapeutic effects .
Comparative Analysis
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C15H16N2O4 | Antioxidant, Antimicrobial, Anticancer |
Similar Schiff Bases | Varies | Varies (often similar activities) |
Case Study 1: Antioxidant Efficacy
In a study measuring the DPPH radical scavenging activity, this compound exhibited a significant reduction in absorbance, indicating strong antioxidant capacity compared to standard antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Testing
A series of agar diffusion tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.
Properties
Molecular Formula |
C15H16N2O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-13-6-4-5-11(14(13)18)9-16-17-15(19)12-7-8-21-10(12)2/h4-9,18H,3H2,1-2H3,(H,17,19)/b16-9+ |
InChI Key |
DVYYJNYLLHWPMC-CXUHLZMHSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=C(OC=C2)C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=C(OC=C2)C |
Origin of Product |
United States |
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